molecular formula C13H19N3O8 B13396379 2'-O-Methyl-5-(carboxymethylaminomethyl)uridine

2'-O-Methyl-5-(carboxymethylaminomethyl)uridine

Cat. No.: B13396379
M. Wt: 345.31 g/mol
InChI Key: SFFCQAIBJUCFJK-UHFFFAOYSA-N
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Description

2’-O-Methyl-5-(carboxymethylaminomethyl)uridine is a modified nucleoside derivative of uridine. This compound is characterized by the presence of a carboxymethylaminomethyl group at the 5-position and a methyl group at the 2’-O position of the ribose moiety. It is primarily found in transfer RNA (tRNA) and plays a crucial role in the accurate decoding of genetic information during protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Methyl-5-(carboxymethylaminomethyl)uridine typically involves multiple steps, starting from uridine. The key steps include:

    Protection of the hydroxyl groups: The hydroxyl groups of uridine are protected using silyl or benzoyl protecting groups.

    Introduction of the carboxymethylaminomethyl group: This is achieved through a nucleophilic substitution reaction, where a suitable carboxymethylaminomethylating agent is used.

    Methylation at the 2’-O position: The protected uridine derivative is then methylated at the 2’-O position using a methylating agent such as methyl iodide.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of 2’-O-Methyl-5-(carboxymethylaminomethyl)uridine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2’-O-Methyl-5-(carboxymethylaminomethyl)uridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-O-Methyl-5-(carboxymethylaminomethyl)uridine .

Scientific Research Applications

2’-O-Methyl-5-(carboxymethylaminomethyl)uridine has several scientific research applications:

Mechanism of Action

2’-O-Methyl-5-(carboxymethylaminomethyl)uridine exerts its effects by modifying the wobble position of tRNA, thereby enhancing the accuracy of codon recognition during translation. The carboxymethylaminomethyl group facilitates non-Watson-Crick base pairing, expanding the decoding capabilities of tRNA. The methylation at the 2’-O position stabilizes the tRNA structure, ensuring efficient and accurate protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    5-(carboxymethylaminomethyl)uridine: Lacks the 2’-O-methyl group but has similar functional properties.

    5-carboxymethylaminomethyl-2-thiouridine: Contains a thiol group at the 2-position instead of a hydroxyl group.

    5-carboxymethylaminomethyl-2’-O-methyluridine 5’-monophosphate: A phosphorylated derivative of the compound

Uniqueness

2’-O-Methyl-5-(carboxymethylaminomethyl)uridine is unique due to its dual modification at the 5-position and the 2’-O position, which provides enhanced stability and decoding capabilities compared to its analogs. This makes it particularly valuable in studies of tRNA function and genetic code translation .

Properties

Molecular Formula

C13H19N3O8

Molecular Weight

345.31 g/mol

IUPAC Name

2-[[1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]acetic acid

InChI

InChI=1S/C13H19N3O8/c1-23-10-9(20)7(5-17)24-12(10)16-4-6(2-14-3-8(18)19)11(21)15-13(16)22/h4,7,9-10,12,14,17,20H,2-3,5H2,1H3,(H,18,19)(H,15,21,22)

InChI Key

SFFCQAIBJUCFJK-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)CNCC(=O)O)CO)O

Origin of Product

United States

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